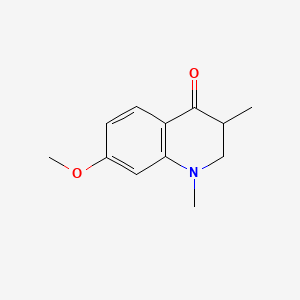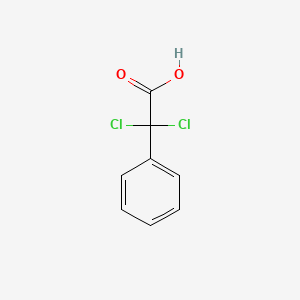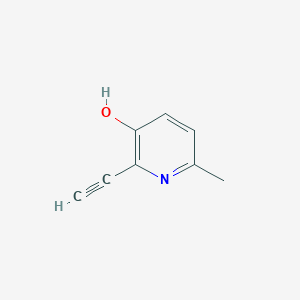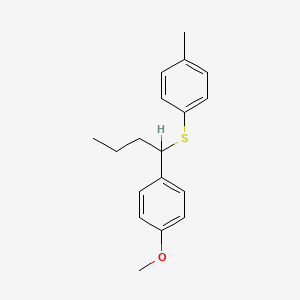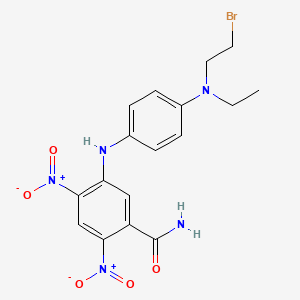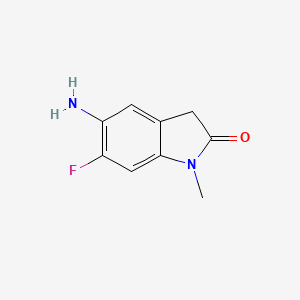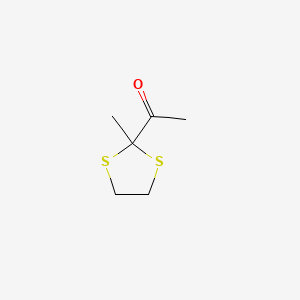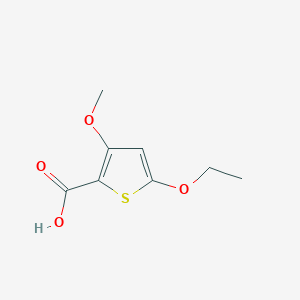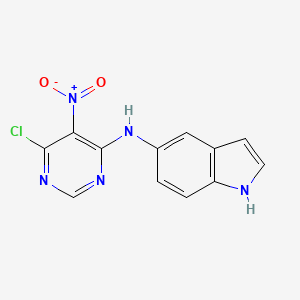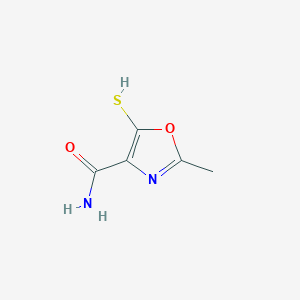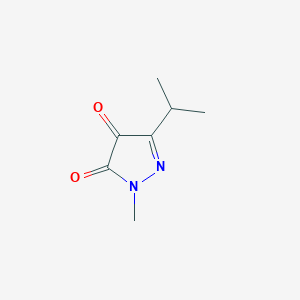![molecular formula C9H14N2O B13946625 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B13946625.png)
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]azepines This compound is characterized by its unique structure, which includes a fused ring system combining an imidazole and an azepine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-methylimidazole and a suitable azepine derivative under acidic or basic conditions can lead to the formation of the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to modify the imidazole or azepine rings.
Substitution: The methyl group at the second position can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens, alkylating agents, and nucleophiles, can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups.
科学的研究の応用
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fused ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways, making it a potential candidate for drug development.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but with a pyridine ring instead of an azepine ring.
Imidazo[1,2-a]pyrimidines: Similar in structure but with a pyrimidine ring.
Imidazo[1,2-a]thiazines: These compounds have a thiazine ring fused with the imidazole ring.
Uniqueness
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol is unique due to the presence of the azepine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-9(12)11-6-4-2-3-5-8(11)10-7/h12H,2-6H2,1H3 |
InChIキー |
ONLCGBIHXIHJOO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2CCCCCC2=N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13946543.png)
